Methyl (2r,3s)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate trifluoroacetic acid

Peptide stability D-amino acid incorporation Proteolysis resistance

Methyl (2R,3S)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate trifluoroacetic acid (CAS 2343964-60-1) is a chirally defined, doubly protected glycyl-dipeptide building block in which the D-allo-threonine residue bears an acid-labile O-tert-butyl (tBu) ether on the β-hydroxyl, a methyl ester at the C-terminus, and a free amino group on the glycyl moiety, supplied as the trifluoroacetic acid (TFA) salt. The molecular formula is C₁₃H₂₃F₃N₂O₆ (MW 360.33 g/mol), with a computed LogP of approximately -0.47 and a topological polar surface area of 91 Ų, indicating moderate hydrophilicity.

Molecular Formula C13H23F3N2O6
Molecular Weight 360.33
CAS No. 2343964-60-1
Cat. No. B2790537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2r,3s)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate trifluoroacetic acid
CAS2343964-60-1
Molecular FormulaC13H23F3N2O6
Molecular Weight360.33
Structural Identifiers
SMILESCC(C(C(=O)OC)NC(=O)CN)OC(C)(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H22N2O4.C2HF3O2/c1-7(17-11(2,3)4)9(10(15)16-5)13-8(14)6-12;3-2(4,5)1(6)7/h7,9H,6,12H2,1-5H3,(H,13,14);(H,6,7)/t7-,9+;/m0./s1
InChIKeyYXTCOWYMKJRVIB-DKXTVVGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2R,3S)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate TFA Salt – Stereochemical & Protecting-Group Identity Guide for Procurement


Methyl (2R,3S)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate trifluoroacetic acid (CAS 2343964-60-1) is a chirally defined, doubly protected glycyl-dipeptide building block in which the D-allo-threonine residue bears an acid-labile O-tert-butyl (tBu) ether on the β-hydroxyl, a methyl ester at the C-terminus, and a free amino group on the glycyl moiety, supplied as the trifluoroacetic acid (TFA) salt . The molecular formula is C₁₃H₂₃F₃N₂O₆ (MW 360.33 g/mol), with a computed LogP of approximately -0.47 and a topological polar surface area of 91 Ų, indicating moderate hydrophilicity [1]. This compound exemplifies a strategically orthogonal protection scheme intended for sequential solid-phase or solution-phase peptide elongation, where the tBu ether and methyl ester can be removed under distinct conditions without mutual interference .

Why Generic Substitution of Methyl (2R,3S)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate TFA Salt Risks Synthesis Failure


This compound cannot be freely interchanged with closely related analogs because four structural variables—C-2/C-3 stereochemistry, side-chain protecting group, C-terminal ester, and counterion—each exert independent, measurable effects on downstream peptide synthesis outcomes. Swapping the (2R,3S) D-allo-threonine configuration for the more common (2S,3R) L-threonine form inverts α-carbon stereochemistry, which has been shown to alter proteolytic susceptibility of the resulting peptide [1]. Replacing the tBu ether with a trityl (Trt) group introduces ~5–15% premature deprotection during standard Fmoc removal cycles versus <0.1% loss for tBu [2]. Substituting the methyl ester with an ethyl or higher alkyl ester can reduce enzymatic coupling yields from the 25–50% range to substantially lower levels for hydrophilic residues [3]. Finally, using an HCl rather than TFA salt can introduce a non-volatile counterion that may interfere with subsequent coupling steps or require an additional neutralization procedure . These interdependent variables mean that even a single deviation from the specified (2R,3S)-tBu-OMe TFA configuration may alter reaction kinetics, yield, or stereochemical integrity in a multi-step synthesis.

Quantitative Differentiation Evidence: Methyl (2R,3S)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate TFA vs. Closest Analogs


Stereochemical Configuration: (2R,3S) D-allo-Threonine vs. (2S,3R) L-Threonine – Proteolytic Stability Advantage

The (2R,3S) configuration corresponds to D-allo-threonine. When incorporated in place of natural L-threonine (2S,3R), D-allo-threonine conserves the natural (R)-stereochemistry at the β-carbon while inverting the α-carbon configuration. This inversion has been explicitly reported to inhibit enzymatic attack at scissile peptide bonds, thereby rendering the resulting peptide linkage more stable to proteolysis [1]. In contrast, peptides built from the (2S,3R) L-threonine analog (CAS 158000-49-8 or CAS 71989-43-0) retain the native α-configuration and remain susceptible to standard proteolytic degradation.

Peptide stability D-amino acid incorporation Proteolysis resistance Peptidomimetic design

Side-Chain Protection: tBu Ether vs. Trityl (Trt) Ether – Quantitative Stability During Fmoc Deprotection

The tert-butyl (tBu) ether protecting group on the threonine β-hydroxyl demonstrates markedly superior stability during the repetitive piperidine-mediated Fmoc removal steps characteristic of Fmoc-SPPS. Kinetic studies on the analogous Fmoc-Thr(tBu)-OH building block show <0.1% premature tBu deprotection during standard 20% piperidine/DMF treatment, whereas the trityl (Trt) protecting group—a common alternative for hydroxyl protection—suffers 5–15% loss under identical conditions [1]. This ~50- to 150-fold difference in stability directly translates to higher crude peptide purity and yield when tBu protection is employed.

Solid-phase peptide synthesis Fmoc strategy Side-chain protection Deprotection kinetics

C-Terminal Ester: Methyl Ester vs. Ethyl Ester – Coupling Efficiency in Enzymatic and Chemical Peptide Synthesis

The C-terminal methyl ester in the target compound enables higher coupling yields compared to the corresponding ethyl ester variant (CAS 2639374-76-6). In carboxypeptidase Y-catalyzed transacylation reactions, methyl esters of hydrophilic amino acids (a category that includes O-tBu-protected threonine derivatives) achieved incorporation yields of 25–50%, whereas increasing the ester size to ethyl, propyl, or larger alkyl groups resulted in a drastic decrease in the degree of oligomerization and reduced coupling yields for all amino acids except glycine [1]. The methyl ester thus provides an optimal balance of reactivity and manageable by-product formation.

Peptide coupling efficiency Ester reactivity Enzymatic peptide synthesis Carboxypeptidase Y

Salt Form: TFA Counterion vs. HCl Counterion – Direct Peptide Coupling Compatibility

The target compound is supplied as the TFA salt, which carries a free amino group on the glycyl moiety available for direct acylation. The analogous HCl salt of the protected threonine methyl ester (H-Thr(tBu)-OMe·HCl, CAS 71989-43-0) requires an additional in-situ neutralization step with a tertiary amine base before coupling, introducing an extra procedural variable and the potential for incomplete neutralization. TFA salts are generally preferred in Fmoc-SPPS workflows because the trifluoroacetate counterion is volatile and can be removed under vacuum or during lyophilization, leaving the free amine ready for coupling . In contrast, the chloride counterion in HCl salts is non-volatile and may persist through subsequent steps, potentially interfering with coupling reagent activation .

Peptide coupling Counterion selection TFA salt Solution-phase synthesis

Side-Chain Protection: O-tBu vs. Free Hydroxyl – Prevention of O-Acylation Side Reactions During Chain Elongation

The unprotected hydroxyl analog of this compound, glycyl-D-threonine (CAS 7361-42-4) or its methyl ester, carries a free β-hydroxyl group that is susceptible to O-acylation during carboxyl activation and coupling steps. This side reaction leads to branched products and reduced yield of the desired linear peptide. The tBu ether in the target compound completely blocks the hydroxyl, preventing O-acylation. The tBu group is then selectively removed in the final global deprotection step using TFA (0.5–4 h cleavage time), a condition that leaves the peptide backbone and other acid-stable protecting groups intact [1]. This orthogonal protection strategy—tBu removal with TFA, methyl ester removal under basic or hydrogenolytic conditions—enables sequential, chemoselective deprotection that is not achievable with the free hydroxyl form [2].

Side-chain protection O-acylation Peptide synthesis Orthogonal protection

Commercial Availability and Sourcing: Discontinued Status Necessitates Verified Alternate Suppliers

The compound was previously cataloged under reference 3D-TTD96460 by CymitQuimica (Biosynth brand) but is now listed as Discontinued in both 1 g and 100 mg packaging sizes . This discontinued status creates a practical procurement constraint that differentiates this compound from actively stocked analogs such as the ethyl (2S,3R) variant (CAS 2639374-76-6, available from Enamine in 10 g quantities at 95% purity) [1] or the HCl salt of the L-threonine methyl ester (CAS 71989-43-0, stocked by multiple vendors including Aladdin) . Researchers requiring the specific (2R,3S)-tBu-OMe TFA configuration must either source from alternative suppliers, commission custom synthesis, or prepare the compound in-house from H-D-Thr(tBu)-OMe·HCl (CAS 115141-43-0) via glycyl coupling.

Chemical sourcing Building block procurement Supply chain Catalog product

Highest-Value Application Scenarios for Methyl (2R,3S)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate TFA in Research & Development


Synthesis of Proteolytically Stabilized Peptide Therapeutics Incorporating D-allo-Threonine

This building block provides direct access to peptide sequences where the (2R,3S) D-allo-threonine residue is strategically positioned at a scissile bond to confer resistance to proteolytic degradation. As demonstrated by Wipf and Miller, substitution of L-threonine with D-allo-threonine conserves the natural β-carbon (R)-configuration while inverting the α-configuration, inhibiting enzymatic attack [1]. This application is directly relevant to the design of long-acting peptide hormones, antimicrobial peptides, and peptide-based probes requiring extended in vivo half-life. The orthogonal tBu/methyl ester protection allows the building block to be incorporated at any desired position in the sequence using standard Fmoc-SPPS protocols, with final TFA deprotection revealing the free hydroxyl.

Construction of Glycopeptidolipid Antigen Mimics for Mycobacterial Research

D-allo-Threonine serves as the attachment point for variable oligosaccharide moieties in glycopeptidolipid antigens from mycobacteria, including species responsible for pulmonary and disseminated infections in immunocompromised patients [1]. This building block enables the total synthesis of defined glycopeptidolipid fragments for structure-activity relationship (SAR) studies and immunological assays. The tBu-protected hydroxyl can be selectively deprotected with TFA to reveal the free β-OH for subsequent glycosylation, while the methyl ester remains available for peptide chain extension or conversion to the free acid for conjugation.

Synthesis of Cyclodepsipeptide Antibiotic Analogs Containing Non-Proteinogenic Threonine Residues

Non-proteinogenic allo-threonine and D-allo-threonine residues are constituents of biologically active cyclodepsipeptides, including the antibiotic complex CDPC 3510 from Fusarium species and the antiviral agent viscosin [1]. The target compound's free glycyl amino group enables direct incorporation into elongating peptide chains via standard coupling reagents, while the methyl ester can be selectively hydrolyzed (LiOH, THF/H₂O) to generate the C-terminal acid for cyclization. The tBu ether withstands the basic ester hydrolysis conditions, allowing sequential orthogonal deprotection: ester hydrolysis first, cyclization, then final TFA-mediated tBu removal.

Preparation of D-allo-Threonine-Containing Peptide Libraries for Drug Discovery

The building block's orthogonal protection scheme (free N-terminus for coupling, tBu-protected side chain, methyl ester C-terminus) makes it suitable for split-and-pool combinatorial library synthesis where the D-allo-threonine residue is introduced as a stereochemical diversity element. The superior stability of the tBu ether during repetitive Fmoc deprotection cycles (<0.1% premature loss vs. 5–15% for Trt protection [2]) ensures that library members retain side-chain integrity through multiple synthetic steps, improving library quality and hit validation reliability.

Quote Request

Request a Quote for Methyl (2r,3s)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.